An In-depth Technical Guide to N-(2,5-dimethoxyphenyl)-3-oxobutanamide
An In-depth Technical Guide to N-(2,5-dimethoxyphenyl)-3-oxobutanamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-(2,5-dimethoxyphenyl)-3-oxobutanamide, a versatile organic compound with significant applications in industrial chemistry and potential for broader scientific exploration. With full editorial control, this document is structured to deliver not just data, but also field-proven insights into the synthesis, properties, and handling of this molecule.
Core Identification and Properties
CAS Number: 6375-27-5[1]
N-(2,5-dimethoxyphenyl)-3-oxobutanamide is an organic compound that belongs to the class of acetoacetanilides.[2] Its structure, featuring a dimethoxy-substituted phenyl ring attached to an amide group which is in turn linked to a 3-oxobutanamide chain, makes it a valuable intermediate in various chemical syntheses.
Physicochemical Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₅NO₄ | [1] |
| Molecular Weight | 237.25 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 53-56 °C | [1] |
| Boiling Point | ~410 °C at 760 mmHg (Predicted) | [3] |
| Density | ~1.182 g/cm³ (Predicted) | [3] |
| Flash Point | ~201.8 °C | [3] |
| Solubility | Soluble in methanol. |
Synthesis and Mechanism
The primary industrial synthesis of N-(2,5-dimethoxyphenyl)-3-oxobutanamide is achieved through the acetoacetylation of 2,5-dimethoxyaniline.[3] This reaction is a classic example of nucleophilic acyl substitution, where the amino group of 2,5-dimethoxyaniline attacks a β-keto ester, typically ethyl acetoacetate, leading to the formation of the amide bond and the elimination of ethanol.
Reaction Workflow Diagram
Caption: Synthesis of N-(2,5-dimethoxyphenyl)-3-oxobutanamide.
Detailed Experimental Protocol (Adapted from Analogous Syntheses)
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-dimethoxyaniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).
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Heating: Heat the reaction mixture to 120-140°C with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Reaction Completion: Maintain the temperature until the starting materials are consumed, which typically takes 2-4 hours. During this time, ethanol will be liberated.
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Work-up:
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Cool the reaction mixture to room temperature.
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If necessary, neutralize any acidic catalysts with a sodium bicarbonate solution until effervescence ceases.
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Remove the ethanol byproduct under reduced pressure using a rotary evaporator.
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Extract the residue with a suitable organic solvent such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
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Remove the solvent in vacuo to obtain the crude product.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure N-(2,5-dimethoxyphenyl)-3-oxobutanamide.
Applications and Potential Research Avenues
The primary application of N-(2,5-dimethoxyphenyl)-3-oxobutanamide is as a key intermediate in the synthesis of organic pigments. Specifically, it is a precursor to C.I. Pigment Yellow 87.[3]
Potential Biological Activity
While specific biological studies on N-(2,5-dimethoxyphenyl)-3-oxobutanamide are not widely available, the broader class of N-aryl-3-oxobutanamides has shown potential in medicinal chemistry.[4] Research into derivatives of this scaffold has indicated possible antibacterial and anticancer properties.[4] The presence of the dimethoxy-substituted phenyl ring may influence the compound's lipophilicity and pharmacokinetic properties, making it an interesting candidate for further investigation in drug discovery programs.
Safety and Toxicology
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Acute Oral Toxicity: LD50 - rat (male/female) - 850 mg/kg bw.[5]
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Aquatic Toxicity:
Based on available information for related compounds, N-(2,5-dimethoxyphenyl)-3-oxobutanamide should be handled with care in a well-ventilated laboratory setting, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Analytical Characterization
The structural confirmation and purity assessment of N-(2,5-dimethoxyphenyl)-3-oxobutanamide can be achieved through a combination of standard analytical techniques.
Spectroscopic and Chromatographic Workflow
Caption: Analytical workflow for N-(2,5-dimethoxyphenyl)-3-oxobutanamide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure. Expected signals would include those for the aromatic protons, the methoxy groups, the methylene and methyl protons of the oxobutanamide chain, and the amide proton.
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Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the N-H stretch of the amide, C=O stretches for the ketone and amide carbonyls, and C-O stretches for the ether linkages.
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Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound. The molecular ion peak [M]+ would be expected at an m/z corresponding to the molecular weight of 237.25.
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High-Performance Liquid Chromatography (HPLC): HPLC is an effective method for assessing the purity of the synthesized compound.
Conclusion
N-(2,5-dimethoxyphenyl)-3-oxobutanamide is a compound of significant industrial importance, particularly in the manufacturing of pigments. Its synthesis is straightforward, and its structure presents opportunities for further exploration in medicinal chemistry and materials science. This guide provides a foundational understanding of its properties, synthesis, and analysis, intended to support researchers in their scientific endeavors with this versatile molecule.
References
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PubMed. Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. Retrieved from [Link]
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Exploring N-(2,5-Dimethoxyphenyl)-3-Oxobutanamide: Properties and Applications. Retrieved from [Link]
